molecular formula C19H17ClN4O2 B2668672 1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797962-69-6

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No. B2668672
CAS RN: 1797962-69-6
M. Wt: 368.82
InChI Key: NSVCZNFZOFYHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

  • Insecticides and Pesticides : Urea derivatives like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea have been identified as a new class of insecticides. They interfere with cuticle deposition in insects, resulting in death due to failure to molt or pupate. These compounds show safety towards mammals and are not plant systemic (Mulder & Gijswijt, 1973).

  • Synthetic Biology and Chemistry : The urea derivative from anthranilonitrile and 3-chloropropyl isocyanate has been studied for its potential in creating various compounds through cyclization processes. This research showcases the versatility of urea derivatives in synthetic chemistry (Papadopoulos, 1984).

  • Plant Biology : Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea have been identified as positive regulators of cell division and differentiation in plants. They exhibit cytokinin-like activity and are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

  • Cancer Research : 1-Aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro. Some of these compounds demonstrated significant anticancer potential (Gaudreault et al., 1988).

  • Antifungal and Antibacterial Activity : N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives have been synthesized and demonstrated good antibacterial and antifungal activity. These studies contribute to the development of new antimicrobial agents (Sujatha et al., 2019).

  • Corrosion Inhibition : Urea derivatives have been studied as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting metal surfaces against corrosion has been demonstrated through various analytical techniques (Mistry et al., 2011).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c20-14-6-2-4-8-16(14)22-19(25)21-15-7-3-1-5-13(15)11-17-23-18(24-26-17)12-9-10-12/h1-8,12H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCZNFZOFYHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

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